

4-Phenylthiazole-2-carboxylic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylthiazole-2-carboxylic acid**

Cat. No.: **B1308212**

[Get Quote](#)

For Immediate Release: This technical guide provides an in-depth overview of **4-Phenylthiazole-2-carboxylic acid**, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering key data, potential synthetic approaches, and a conceptual workflow for its investigation.

Core Molecular Data

4-Phenylthiazole-2-carboxylic acid is a stable, white crystalline powder.^[1] Its fundamental molecular properties are summarized below.

Property	Value	References
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[1]
Molecular Weight	205.24 g/mol	[1]
CAS Number	59020-44-9	[1]
Appearance	White crystalline powder	[1]
Melting Point	93-97 °C (decomposes)	[1]
Purity	≥ 96% (Assay)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Phenylthiazole-2-carboxylic acid** is not readily available in the reviewed literature, a plausible and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis.^[2] This reaction typically involves the condensation of an α -haloketone with a thioamide.^[2]

General Proposed Synthesis via Hantzsch Reaction

The synthesis of 4-phenylthiazole derivatives often begins with the reaction between an α -haloketone and a thioamide.^[2] For **4-Phenylthiazole-2-carboxylic acid**, a potential pathway could involve the reaction of a 2-halo-1-phenylethanone derivative with a thiooxalamide derivative, followed by hydrolysis.

Note: The following is a generalized protocol for the synthesis of a 2-amino-4-phenylthiazole, a common precursor, adapted from standard procedures.^{[2][3]} The synthesis of the target carboxylic acid would require subsequent modifications.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

- Reaction Setup: In a round-bottom flask, dissolve thiourea (0.2 mol) and acetophenone (0.1 mol) in a suitable solvent such as ethanol.^[3]
- Addition of Halogen: To this mixture, add iodine (0.1 mol).^[3]
- Reflux: Heat the reaction mixture to reflux for approximately 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).^[3]
- Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The mixture is then poured into an ammonium hydroxide solution.^[3]
- Purification: The resulting crude product is then recrystallized from a suitable solvent like methanol to yield the purified 2-amino-4-phenylthiazole.^[3]

To obtain **4-Phenylthiazole-2-carboxylic acid** from such a precursor, further synthetic steps, such as a Sandmeyer reaction to replace the amino group with a nitrile, followed by hydrolysis, would be necessary.

Research Applications and Biological Significance

4-Phenylthiazole-2-carboxylic acid and its derivatives are versatile compounds with a broad spectrum of applications:

- Pharmaceutical Development: The thiazole scaffold is a core structure in many biologically active compounds.[4] Derivatives have been investigated for their potential as anti-inflammatory, analgesic, antifungal, and anticancer agents.[1][5][6] Specifically, the isomer 2-phenylthiazole-4-carboxylic acid has been identified as a potent inhibitor of xanthine oxidase, a target for the treatment of hyperuricemia and gout.[7]
- Agrochemicals: This class of compounds has been explored for use as fungicides in agricultural applications.[5]
- Material Science: The compound can be incorporated into polymers and coatings to enhance their durability and resistance.[5]

Conceptual Research Workflow

The investigation of novel thiazole derivatives in a drug discovery context typically follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates this conceptual process.

Caption: A generalized workflow for the discovery and development of novel thiazole-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Phenylthiazole-2-carboxylic Acid: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308212#4-phenylthiazole-2-carboxylic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com